(5Z)-3-(3-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(3-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a Z-configured benzylidene moiety at the C5 position. The structural uniqueness of this compound arises from:
- 3-Methoxyphenyl substituent at N3: Enhances electron-donating properties and modulates steric interactions.
Synthesis typically involves Knoevenagel condensation between 3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one and 3,4,5-trimethoxybenzaldehyde under basic conditions .
Properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-23-14-7-5-6-13(11-14)21-19(22)17(28-20(21)27)10-12-8-15(24-2)18(26-4)16(9-12)25-3/h5-11H,1-4H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQDHSDIHJPLFC-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalysts like hydrochloric acid or acetic acid
- Temperature: Reflux conditions (around 80-100°C)
- Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo group to sulfoxide or sulfone
Reduction: Reduction of the carbonyl group to alcohol
Substitution: Nucleophilic substitution at the methoxy groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated thiazolidinones
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(3-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for developing new antibiotics.
Medicine
In medicine, (5Z)-3-(3-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical industry.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with cellular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Electronic Effects
Table 1: Substituent Comparison of Thiazolidinone Derivatives
Key Observations :
- Electron-Donating Groups: The target compound’s 3,4,5-trimethoxybenzylidene group provides superior electron donation compared to mono- or di-substituted analogs (e.g., 3-methoxy in 9g or 2-hydroxy in ).
- Solubility: Amino-butyl chains (e.g., 9g ) improve aqueous solubility, whereas trimethoxy groups may prioritize lipophilicity over solubility.
Key Observations :
- Trimethoxy Advantage: The target compound’s 3,4,5-trimethoxy group may enhance anticancer activity by improving target binding (e.g., kinase inhibition) compared to mono-methoxy or non-aromatic analogs .
- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., ) show antifungal activity but lower potency than methoxy derivatives, likely due to reduced membrane penetration.
- Antimicrobial Leads : Indolylmethylene derivatives (e.g., 5b ) exhibit superior antimicrobial activity, attributed to aromatic stacking interactions with bacterial enzymes.
Key Observations :
- Bulky substituents (e.g., amino-butyl in 9g) reduce yields, while simple benzylidene derivatives achieve higher efficiencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
